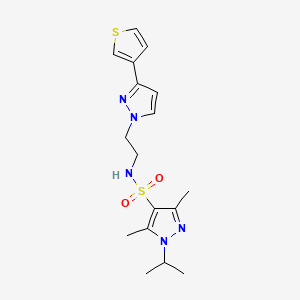

1-isopropyl-3,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

Description

This compound belongs to the pyrazole-sulfonamide class, characterized by a central pyrazole ring substituted with isopropyl and methyl groups, linked via a sulfonamide bridge to an ethyl chain bearing a thiophen-3-yl-substituted pyrazole. The thiophene moiety may enhance lipophilicity and π-π stacking interactions, while the isopropyl group could influence steric bulk and metabolic stability.

Properties

IUPAC Name |

3,5-dimethyl-1-propan-2-yl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2S2/c1-12(2)22-14(4)17(13(3)19-22)26(23,24)18-7-9-21-8-5-16(20-21)15-6-10-25-11-15/h5-6,8,10-12,18H,7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDWNYRFIKBIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of Isopropyl and Dimethyl Groups: The isopropyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

Attachment of the Thiophenyl Group: The thiophenyl group can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane derivative.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the thiophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-isopropyl-3,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of 1-isopropyl-3,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

- Structure : Pyrazole-pyridine sulfonamide with a 4-chlorophenyl carbamoyl group.

- Molecular Formula : C₂₂H₂₅ClN₆O₃S.

- Key Differences :

- Replaces the thiophene-ethyl-pyrazole chain with a pyridine-carbamoyl group.

- Contains a 4-butyl substituent instead of isopropyl on the pyrazole.

- Properties : Reported m.p. 138–142°C; IR and NMR data confirm sulfonamide and carbamoyl functionalities. The chlorophenyl group may enhance binding to hydrophobic pockets in biological targets .

2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (Compound 5b)

- Structure : Imidazole derivative with a thiophen-3-yl-ethoxyethyl chain.

- Molecular Formula : C₁₉H₂₀N₄O₃S.

- Key Differences :

- Replaces pyrazole-sulfonamide with a nitroimidazole core.

- Retains the thiophen-3-yl group but links it via an ethoxyethyl spacer.

- Properties : Synthesized for antibacterial evaluation. The thiophene’s electronic effects may modulate activity against bacterial enzymes .

N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (1005629-66-2)

- Structure: Bis-pyrazole sulfonamide with a 3-chlorophenoxymethyl group.

- Molecular Formula : C₁₆H₁₇ClN₆O₃S.

- Key Differences: Lacks the thiophene and isopropyl groups; incorporates chlorophenoxy instead. Smaller molecular weight (405.6 vs. target compound’s ~450–500 g/mol).

- Properties: Chlorophenoxy may confer enhanced halogen bonding in target interactions .

1-Isopropyl-3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS 2034259-88-4)

- Structure : Pyrazole-sulfonamide with a piperidinyl-pyridine substituent.

- Molecular Formula : C₂₀H₃₁N₅O₂S.

- Key Differences :

- Replaces thiophene-pyrazole with a 2-methylpyridinyl-piperidine group.

- Similar isopropyl and methyl substitutions on the pyrazole.

Data Table: Structural and Functional Comparison

*Estimated based on structural analogs.

Research Findings and Implications

- Thiophene vs.

- Isopropyl vs. Butyl : The isopropyl group (target compound) provides less steric hindrance than the butyl group (Compound 27), possibly improving solubility .

- Sulfonamide Linkers : All compounds retain the sulfonamide group, critical for hydrogen bonding in biological targets. The ethyl-thiophene-pyrazole chain in the target compound may confer unique conformational flexibility .

Biological Activity

1-Isopropyl-3,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrazole core with various substituents that enhance its biological activity. The molecular formula is with a molecular weight of 382.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H26N4O2S |

| Molecular Weight | 382.5 g/mol |

| CAS Number | 2034514-68-4 |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with thiophene and sulfonamide groups. Common synthetic routes may include:

- Formation of Pyrazole : Using hydrazine derivatives and appropriate ketones.

- Thiophene Attachment : Electrophilic substitution reactions to introduce the thiophene moiety.

- Sulfonamide Formation : Reaction with sulfonyl chlorides to form the sulfonamide linkage.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazoles can exhibit significant antimicrobial properties. The presence of the thiophene ring may enhance this activity due to its electron-rich nature, which can interact with microbial enzymes.

Anticancer Potential

Preliminary studies suggest that compounds similar to this one may inhibit cancer cell proliferation. Mechanistic studies indicate that these compounds could induce apoptosis in cancer cells through various pathways, including the activation of caspases.

Anti-inflammatory Effects

The sulfonamide group is often associated with anti-inflammatory properties. Research shows that this compound can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Study : A study conducted on a series of pyrazole derivatives, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 5 µg/mL for certain strains.

- Cancer Cell Line Testing : In vitro testing on human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that the compound inhibited cell growth by approximately 70% at a concentration of 10 µM after 48 hours of exposure.

- Inflammatory Response : In an animal model of acute inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups, supporting its potential use as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.